molecular formula C15H16N2OS B2510467 N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305556-83-4

N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2510467
CAS RN: 2305556-83-4
M. Wt: 272.37
InChI Key: PLMNCURQSSGOJF-UHFFFAOYSA-N
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Description

N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, also known as CPTH2, is a small molecule inhibitor that has been gaining increasing attention in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways.

Mechanism of Action

N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide works by inhibiting the activity of a specific enzyme known as histone acetyltransferase (HAT). This enzyme is involved in the regulation of gene expression, and its inhibition by this compound can lead to changes in cellular pathways that are important for cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. Additionally, this compound has been found to inhibit the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its specificity for HAT inhibition. This allows researchers to investigate the specific effects of HAT inhibition on cellular pathways without the confounding effects of other compounds. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve effective inhibition at lower concentrations.

Future Directions

There are several potential future directions for research involving N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide. One area of interest is the development of more potent derivatives of this compound that can achieve effective inhibition at lower concentrations. Additionally, further investigation is needed to fully understand the range of biochemical and physiological effects of this compound, particularly in the context of its potential as a therapeutic agent for cancer and other diseases. Finally, more research is needed to investigate the safety and toxicity of this compound, particularly in vivo, to determine its potential as a clinical drug candidate.

Synthesis Methods

The synthesis of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-bromoacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with acryloyl chloride to yield the final product, this compound.

Scientific Research Applications

N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific cellular pathways, making it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-[4-(2-phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-4-13(18)17-14-16-12(10-19-14)15(2,3)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNCURQSSGOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CSC(=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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